(5-(2-Methoxyphenyl)pyridin-3-yl)methanol
Overview
Description
(5-(2-Methoxyphenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of aromatic alcohols It features a pyridine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-(2-Methoxyphenyl)pyridin-3-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in chloroform for bromination, HNO3 in sulfuric acid for nitration.
Major Products
Oxidation: (5-(2-Methoxyphenyl)pyridin-3-yl)carboxylic acid.
Reduction: (5-(2-Methoxyphenyl)pyridin-3-yl)methane.
Substitution: 4-Bromo-5-(2-methoxyphenyl)pyridin-3-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Methoxyphenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .
Biology and Medicine
Its aromatic structure and functional groups can interact with biological targets, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol in biological systems involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Hydroxyphenyl)pyridin-3-yl)methanol
- (5-(2-Methylphenyl)pyridin-3-yl)methanol
- (5-(2-Chlorophenyl)pyridin-3-yl)methanol
Uniqueness
Compared to its analogs, (5-(2-Methoxyphenyl)pyridin-3-yl)methanol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required .
Properties
IUPAC Name |
[5-(2-methoxyphenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-5-3-2-4-12(13)11-6-10(9-15)7-14-8-11/h2-8,15H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBUFSVVEZNBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646999 | |
Record name | [5-(2-Methoxyphenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-95-7 | |
Record name | [5-(2-Methoxyphenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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